4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]benzaldehyde
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Overview
Description
4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]benzaldehyde is a chemical compound characterized by its boronic acid derivative structure. This compound is notable for its utility in various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the initial formation of a boronic acid derivative followed by subsequent reactions to introduce the pyrazolyl and benzaldehyde groups. Key reaction conditions include the use of strong bases and controlled temperatures to ensure the proper formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to convert the compound into its reduced forms.
Substitution: Substitution reactions are common, where different functional groups can replace existing groups on the compound.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions might involve the use of reducing agents like lithium aluminum hydride.
Substitution reactions can be facilitated by reagents like halides or organometallic compounds.
Major Products Formed:
Oxidation can yield carboxylic acids or ketones.
Reduction can produce alcohols or amines.
Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its boronic acid moiety is particularly useful in cross-coupling reactions.
Biology: In biological research, the compound can be used as a probe to study enzyme activities or as a precursor for bioactive molecules.
Industry: In the chemical industry, it serves as an intermediate in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The compound exerts its effects through its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with biological targets, such as enzymes or receptors, leading to modulation of their activity. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness: 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]benzaldehyde is unique in its combination of the pyrazolyl and benzaldehyde groups, which provides distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BN2O3/c1-15(2)16(3,4)22-17(21-15)13-9-18-19(10-13)14-7-5-12(11-20)6-8-14/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVOWHNUIKKZPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=CC=C(C=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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